(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

LogP Lipophilicity Salt Selection

Impurity-driven false positives plague HTS campaigns; this ≥98% pure free base eliminates confounding variables. • ≥98% purity vs. typical 95% analog grades - reduces impurity artifacts in SAR studies. • Free base form avoids counterion mass/solubility effects, streamlining process chemistry. • ISO 9001-certified manufacturing ensures batch-to-batch consistency for regulatory submissions. • Lipophilic anchor (XLogP3=3.2) enables direct SPR analysis without salt interference.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 346704-23-2
Cat. No. B094092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
CAS346704-23-2
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H17NO2/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3
InChIKeyZVNDYCMEZPKSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.5 [ug/mL]

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Identity & Physicochemical Profile


(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine is a secondary amine building block featuring a 1,3-benzodioxole (methylenedioxyphenyl) core and a 4-methylbenzyl substituent [1]. Its molecular formula is C16H17NO2, with a molecular weight of 255.31 g/mol [1]. Computed physicochemical properties include an XLogP3 value of 3.2, indicating moderate lipophilicity, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially available with a purity specification of ≥98% (NLT 98%) and is manufactured under ISO 9001-certified quality systems, supporting its use as a reliable intermediate in pharmaceutical research and organic synthesis .

Free base form Eliminates counterion variables for synthetic and permeability studies
Moderate lipophilicity Predicted logP profile supports lead optimization without excessive hydrophobicity
ISO 9001 quality Certified manufacturing supports batch consistency for reproducible research

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine: Analog Substitution and Reproducibility


Direct substitution of (1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)amine with its positional isomers (e.g., 2- or 3-methylbenzyl analogs) or salt forms (e.g., hydrobromide) introduces quantifiable shifts in lipophilicity, molecular weight, and solid-state properties [1]. Even a change in methyl group position from para to meta alters the electron density distribution and steric profile, which can affect target binding and metabolic stability . The hydrobromide salt, while sharing the same parent scaffold, exhibits a LogP of 2.73 versus 3.2 for the free base, directly impacting solubility, membrane permeability, and the choice of formulation for in vitro assays . Furthermore, supplier-reported purity for analogs frequently plateaus at 95%, whereas the target compound is available at ≥98% purity, reducing the risk of confounding impurities in sensitive structure-activity relationship (SAR) studies .

Salt form mismatch (e.g., HBr)
LogP difference ~0.47 (free base 3.2 vs salt 2.73) alters solubility and permeability assay readouts.
Positional isomer shift
3-methylbenzyl analog changes electron distribution and steric profile, potentially confounding SAR interpretation.
Analog purity gaps
Typical analog purity plateaus at 95%, introducing impurity burden that may interfere with hit validation.

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine vs. Closest Analogs


LogP Differentiation: Free Base vs. Hydrobromide Salt

The free base form of (1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)amine exhibits a computed XLogP3 of 3.2, while its hydrobromide salt counterpart has a reported LogP of 2.73 [1]. This difference of 0.47 log units corresponds to approximately a three-fold change in partition coefficient, directly influencing aqueous solubility and passive membrane permeability [1].

LogP free base vs HBr salt
Head-to-head
ΔLogP = 0.47 (free base XLogP3 3.2, salt LogP 2.73)
Lipophilicity shift impacts solubility and permeability assay context.
Free base LogP computed; salt LogP from vendor database.
LogP Lipophilicity Salt Selection Formulation

Purity Specification Advantage Over Standard Analogs

The target compound is commercially available with a minimum purity specification of 98% (NLT 98%) from ISO-certified suppliers, whereas close structural analogs such as (1,3-benzodioxol-5-ylmethyl)(3-methylbenzyl)amine are typically offered at 95% purity . This 3% absolute purity difference reduces the potential burden of unidentified impurities that could act as false positives or negatives in biochemical screening cascades .

Purity specification
Data to verify
≥98% (target) vs 95% (analog)
Reported purity context; may reduce impurity artifacts in SAR studies.
Supplier technical data; verify by independent analysis.
Purity Quality Control SAR Reproducibility

Free Base Molecular Weight Advantage Over Hydrobromide Salt

The free base form of (1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)amine has a molecular weight of 255.31 g/mol, compared to 336.22 g/mol for its hydrobromide salt [1]. This 80.91 g/mol difference means that, per gram of material, the free base provides approximately 32% more active moles of the parent scaffold than the salt form [1]. In synthetic applications, this translates to reduced mass handling and lower shipping costs for a given molar quantity [1].

Molar efficiency
Head-to-head
ΔMW = 80.91 g/mol (free base 255.31 vs HBr salt 336.22)
Free base provides ~32% more active moles per gram for synthesis scale-up.
PubChem computed MW for free base; vendor-reported salt MW.
Molecular Weight Free Base Synthetic Efficiency Scale-up

Para-Methyl Substitution vs. Unsubstituted Benzyl Analog

The para-methyl substitution on the benzyl ring differentiates (1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)amine from the unsubstituted benzyl analog (CAS 4720-73-4) in both molecular weight (255.31 vs. 241.29 g/mol) and lipophilicity (XLogP3 3.2 vs. an estimated lower value for the des-methyl analog) [1][2]. The additional methyl group increases the compound's hydrophobic surface area, which can enhance binding to lipophilic pockets in target proteins and influence metabolic clearance rates [1][2].

Para-methyl vs unsubstituted
Class-level inference
ΔMW = 14.02; ΔLogP positive (vs des-methyl analog)
Methyl group position influences binding and metabolic stability inference.
LogP difference inferred, not directly computed for analog.
Structure-Activity Relationship Lipophilicity Molecular Descriptor

ISO 9001 Certification for Batch Consistency

The target compound is supplied by MolCore under an ISO 9001-certified quality management system, a certification not explicitly stated for many smaller-scale vendors of the positional isomer analogs . ISO 9001 certification requires rigorous documentation, process control, and traceability, which translates to lower inter-batch variability and enhanced reliability for critical experiments requiring regulatory submission or long-term reproducibility .

ISO 9001 certification
Supplier data
ISO 9001-certified manufacturing
Certification may support batch consistency for reproducible research.
Certification claimed by vendor; verify scope and validity.
Quality Assurance ISO 9001 Regulatory Compliance Batch Consistency

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine Application Scenarios


Lipophilicity Control in Lead Optimization

When optimizing a lead series where LogP modulation is critical for balancing potency and ADME properties, the free base form of (1,3-benzodioxol-5-ylmethyl)(4-methylbenzyl)amine (XLogP3 = 3.2) provides a defined lipophilic anchor . Unlike its hydrobromide salt (LogP = 2.73), the free base eliminates the confounding variable of counterion effects on solubility and permeability, enabling direct structure-property relationship (SPR) analysis .

High-Purity Materials for HTS and SAR

For HTS libraries or focused SAR arrays where false positives from impurities can derail hit validation, the ≥98% purity specification of this compound offers a quantifiable advantage over the 95% purity typical of many positional isomer analogs . This higher purity reduces the likelihood of impurity-driven artifacts, increasing confidence in primary screening data and accelerating hit-to-lead progression .

Atom-Efficient Free Base for Scale-Up Synthesis

In process chemistry workflows where molar efficiency and downstream reactivity are paramount, the free base form (MW 255.31) is preferred over the hydrobromide salt (MW 336.22) . Procuring the free base directly avoids the additional mass and cost associated with the salt counterion and eliminates a neutralization step prior to further derivatization, streamlining synthetic routes and improving overall yield .

Batch Consistency for Regulated Preclinical Studies

For studies intended to support IND filings or other regulatory submissions, the availability of this compound from an ISO 9001-certified source provides a traceable quality framework . This certification ensures rigorous batch-to-batch consistency in purity and impurity profiles, a critical requirement for generating reproducible toxicology and pharmacology data that meets regulatory standards .

Application
Selection Property
Validation Focus
Lead optimization lipophilicity control
Free base form with defined logP profile
SPR analysis without counterion interference
HTS and SAR campaigns
High-purity free base
Impurity profile review for screening reliability
Scale-up synthesis and process chemistry
Free base molar efficiency
Atom economy and simplified workup
Preclinical study reproducibility
ISO 9001-certified manufacturing
Batch-to-batch consistency documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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